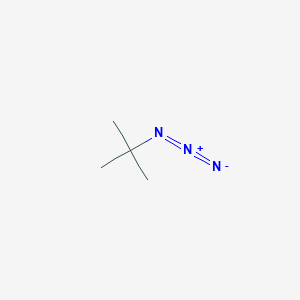

tert-Butyl azide

Descripción

Significance and Research Trajectory of Organic Azides

Organic azides, compounds containing the energetic –N₃ functional group, have a rich history and an expanding role in modern chemical synthesis. The journey of organic azides began with the first preparation of phenyl azide in 1864 by Peter Grieß. kit.eduwikipedia.orgrsc.org This discovery was followed by landmark developments, including the Curtius rearrangement of acyl azides to isocyanates in 1894 and the proposal of nitrenes as reactive intermediates in 1891. kit.edu After a period of moderate interest, research into organic azides experienced a significant resurgence in the 1950s, leading to the discovery of numerous novel syntheses and transformations. kit.edu

The remarkable versatility of the azide group is central to its significance in organic synthesis. kit.edu It can act as an electrophile, a nucleophile, or a radical acceptor, and its ability to extrude dinitrogen gas (N₂) provides a powerful thermodynamic driving force for many reactions. kit.eduwikipedia.org This reactivity has made organic azides indispensable in a variety of powerful transformations, including the Staudinger reduction, aza-Wittig reaction, Schmidt rearrangement, and Mitsunobu reaction. kit.edu Perhaps the most impactful application in recent decades is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective synthesis of 1,2,3-triazoles. wikipedia.orgmdpi.com This reaction's reliability and biocompatibility have cemented the role of organic azides at the interface of chemistry, biology, medicine, and materials science. kit.edu Consequently, these energetic molecules are now integral to the synthesis of pharmaceuticals, natural products, and advanced materials. kit.edursc.org

Overview of tert-Butyl Azide as a Pivotal Synthetic Reagent

Among the diverse family of organic azides, this compound, (CH₃)₃CN₃, has emerged as a particularly valuable and widely used reagent in organic synthesis. lookchem.com Its utility stems from a combination of reactivity and handling characteristics. The presence of the bulky tert-butyl group significantly influences its steric properties and reactivity compared to other azides such as phenyl azide or benzyl azide. This steric hindrance can offer unique selectivity in certain transformations.

This compound serves as a key building block in several critical synthetic operations. It is frequently employed for diazo transfer reactions and is a common reactant in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to produce 1-tert-butyl-substituted-1,2,3-triazoles. lookchem.com These triazole heterocycles are important structural motifs in pharmaceuticals and materials science. lookchem.com The compound is also used as a precursor for the synthesis of other azido compounds. lookchem.com While low molecular weight azides are often hazardous, this compound is noted for its relative stability, making it a more favorable choice for laboratory applications. wikipedia.org Its role extends to bioorthogonal chemistry for labeling biomolecules and in the development of complex molecular architectures.

Scope and Objectives of the Research Outline

This article provides a focused and detailed examination of the chemical compound this compound. The scope is strictly confined to the topics specified within this outline, ensuring a thorough yet concise treatment of the subject matter. The discussion begins with the broader scientific context of organic azides to establish their importance, followed by a specific overview of this compound's role as a key reagent in modern synthesis. The primary objective is to deliver scientifically accurate and detailed research findings on this compound. This includes an exploration of its synthesis and its participation in key chemical reactions, supported by structured data for clarity and comprehension. The content is curated to be professional and authoritative, focusing exclusively on the chemical nature and applications of this compound within the defined boundaries.

Detailed Research Findings

Synthesis of this compound

A common and economical method for the bulk synthesis of this compound involves the reaction of tert-butyl alcohol with sodium azide in an acidic aqueous medium. tandfonline.comcapes.gov.brtandfonline.com This procedure avoids the need for exotic reagents or organic solvents. tandfonline.com

| Parameter | Batch Reactor Details |

| Reactants | tert-Butyl alcohol, Sodium azide, Sulfuric acid, Water. tandfonline.com |

| Stoichiometry | A 1:1.1 molar ratio of tert-butyl alcohol to sodium azide is used, with a significant excess of sulfuric acid (approx. 5.6 equivalents). rsc.org |

| Conditions | The reaction is typically performed by dissolving sodium azide in a 50 wt% aqueous solution of sulfuric acid at a low temperature (≤ 20°C) before adding tert-butyl alcohol. The mixture is then allowed to stand at room temperature. tandfonline.comrsc.org |

| Reaction Time | ~24 hours. rsc.org |

| Work-up | The product phase-separates and can be collected. It is washed with an alkaline solution (e.g., 2 M NaOH) to remove traces of hydrazoic acid (HN₃) and then dried. rsc.org |

| Yield | 70–85%. |

Chemical Reactions of this compound

This compound participates in a variety of important chemical reactions, making it a versatile tool for synthetic chemists. Its reactivity is dominated by the azide functional group.

| Reaction Type | Reagents & Conditions | Major Product(s) | Significance |

| [3+2] Cycloaddition (Huisgen) | Alkynes, often with a Copper(I) catalyst (for CuAAC). The reaction with terminal alkynes is highly efficient. rsc.org | 1,2,3-Triazoles. | A cornerstone of "click chemistry," used for synthesizing heterocycles for pharmaceutical and materials science applications. lookchem.comacs.org |

| Reduction | Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (e.g., H₂ with Pd/C). wikipedia.org | tert-Butylamine. | Provides a method to introduce a primary amine group, with the azide serving as a protected synthon. wikipedia.org |

| Substitution | Nucleophiles in the presence of suitable catalysts. | Substituted tert-butyl compounds. | Allows for the replacement of the azide group with other functionalities. |

| Ruthenium-Catalyzed Cycloaddition (RuAAC) | Alkynes with a [Cp*RuCl]-based catalyst. Reactions are often heated (60-80°C). acs.org | 1,5-Disubstituted-1,2,3-triazoles. | Offers complementary regioselectivity to the CuAAC reaction, though yields with tertiary azides like this compound can be low. acs.org |

Established Synthetic Pathways to this compound

Traditional methods for the synthesis of this compound primarily rely on the reaction of tert-butyl precursors with an azide source. These pathways, while effective, often have specific requirements and limitations.

Acid-Catalyzed Azidation of tert-Butyl Alcohol

One of the most direct methods for preparing this compound involves the acid-catalyzed reaction of tert-butyl alcohol with sodium azide. rsc.org In this process, a strong acid, such as sulfuric acid, is used to generate hydrazoic acid in situ from sodium azide. rsc.orgchemicalbook.com The tert-butyl alcohol is then protonated by the strong acid, leading to the formation of a tert-butyl carbocation. This carbocation subsequently reacts with the hydrazoic acid to yield this compound.

The reaction is typically carried out in a biphasic system, often a mixture of water and an organic solvent like dichloromethane. Maintaining a low temperature, generally below 5°C, is crucial to minimize the formation of volatile and toxic hydrazoic acid. Yields for this method are generally in the range of 70-85%.

Table 1: Reaction Parameters for Acid-Catalyzed Azidation of tert-Butyl Alcohol

| Parameter | Condition | Rationale |

| Reactants | tert-Butyl alcohol, Sodium azide | Primary source of the tert-butyl group and azide moiety. |

| Catalyst | Sulfuric acid | Generates hydrazoic acid and facilitates carbocation formation. |

| Temperature | < 5°C | Minimizes volatilization and decomposition of hydrazoic acid. |

| Solvent | Water/Dichloromethane | Biphasic system to facilitate reaction and separation. |

| Yield | 70-85% | Typical efficiency of the reaction. |

Conversion of tert-Butyl Chloride with Azide Salts

An alternative established route to this compound is the nucleophilic substitution reaction between tert-butyl chloride and an azide salt, most commonly sodium azide. umich.eduumich.edu This reaction is a solvolysis process, and as such, the product mixture often contains tert-butyl alcohol as a byproduct due to the presence of water. umich.edu The reaction is often performed in an aqueous solution buffered to a neutral pH to control the reaction conditions. umich.eduumich.edu

The mechanism proceeds via an SN1 pathway, where the tert-butyl chloride first dissociates to form a stable tert-butyl carbocation, which is then attacked by the azide anion. nih.gov However, the rate of solvolysis of tert-butyl chloride is generally unaffected by the presence of sodium azide, indicating that the formation of the carbocation is the rate-determining step. libretexts.org The similarity in boiling points between this compound and tert-butyl alcohol can make purification by fractional distillation challenging. umich.edu

Modern Approaches and Innovations in Azide Synthesis Utilizing this compound Chemistry

More recent synthetic methodologies have focused on increasing efficiency, safety, and substrate scope. These modern approaches often utilize the principles of this compound chemistry in broader applications.

Diazo Transfer Reactions with tert-Butyl Nitrite and Azidotrimethylsilane

A significant advancement in azide synthesis is the use of diazo transfer reactions. Aromatic azides can be synthesized from the corresponding primary amines under mild conditions using tert-butyl nitrite and azidotrimethylsilane. organic-chemistry.orgorganic-chemistry.orgdatapdf.com This method offers a practical and less hazardous alternative to traditional methods that often employ excess sodium azide. datapdf.com The reaction proceeds with high efficiency and demonstrates good tolerance for various functional groups. thieme-connect.com This one-pot synthesis allows for the direct formation of 1,4-disubstituted 1,2,3-triazoles from a range of aromatic amines without the need to isolate the azide intermediates. organic-chemistry.orgdatapdf.com

The combination of tert-butyl nitrite with other azide sources like sodium azide has also been reported for the synthesis of aromatic azides. researchgate.net

Table 2: Comparison of Reagents in Diazo Transfer Reactions for Aromatic Azide Synthesis

| Reagent Combination | Key Features |

| tert-Butyl nitrite & Azidotrimethylsilane | Mild conditions, high yields, good functional group tolerance, less hazardous. organic-chemistry.orgdatapdf.com |

| tert-Butyl nitrite & Sodium azide | Alternative method for aromatic azide synthesis. researchgate.net |

Grignard Reaction-Based Synthesis with Azido Group Protection Strategies

A major challenge in organometallic chemistry is the synthesis of carbanions that also contain an azide group, as the electrophilic nature of the azido group makes it susceptible to attack by nucleophilic carbanions. nih.govfrontiersin.org A modern approach to overcome this involves the protection of the azido group.

Recent research has demonstrated an efficient method for preparing organomagnesium intermediates with a protected azido group. nih.govfrontiersin.orgnih.gov This is achieved by protecting the azido group with di(tert-butyl)(4-(dimethylamino)phenylphosphine), also known as Amphos. nih.govfrontiersin.orgnih.gov The Amphos reacts with the azide to form a stable phosphazide, which effectively masks the electrophilicity of the azido group. nih.govfrontiersin.org

This protection strategy allows for subsequent transformations that would otherwise be incompatible with a free azide. For instance, an iodine-magnesium exchange can be performed on an aryl iodide containing the protected azide, generating a Grignard reagent. nih.govfrontiersin.orgeurekalert.org This organomagnesium intermediate can then react with various electrophiles. nih.govfrontiersin.org Finally, the azido group can be regenerated by deprotection with elemental sulfur. nih.govfrontiersin.org This methodology has been successfully applied to the synthesis of a diverse range of azides and has been extended to the synthesis of 1,2,3-triazoles through subsequent click reactions. nih.govfrontiersin.orgnih.gov

This innovative approach significantly expands the range of accessible azide compounds by enabling the use of powerful Grignard reactions in their synthesis. eurekalert.orgtextileworld.com

An in-depth exploration of advanced synthetic routes for this compound and its related compounds reveals a landscape of evolving chemical strategies. These methodologies prioritize efficiency, selectivity, and, increasingly, adherence to the principles of sustainable chemistry. This article delves into specific advanced techniques, including iodine-magnesium exchange, Lewis acid-catalyzed transformations, and the generation of critical reagents for protective group chemistry, while also examining the overarching influence of green chemistry on azide synthesis.

Propiedades

IUPAC Name |

2-azido-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2,3)6-7-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPVVAJDCXHXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159982 | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-33-4 | |

| Record name | tert-Butyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Tert-butyl Azide

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. In the context of tert-butyl azide, these reactions are pivotal for the synthesis of triazoles.

Huisgen 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (in this case, an azide) and a dipolarophile (such as an alkyne or alkene) to form a five-membered ring. sci-rad.comrsc.org This reaction is a cornerstone in heterocyclic chemistry. researchgate.net

The traditional Huisgen cycloaddition is conducted under thermal conditions. wikipedia.org This pathway, however, often requires elevated temperatures and can lead to a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted triazoles. wikipedia.orgresearchgate.netorganic-chemistry.org For instance, the thermal reaction of an azide with an alkyne at 98°C can take 18 hours to afford a mixture of the 1,4- and 1,5-adducts. wikipedia.org The lack of regioselectivity is a significant drawback of the thermal process. organic-chemistry.orgsci-hub.se

In contrast, the catalyzed version of the Huisgen cycloaddition, particularly the copper(I)-catalyzed reaction, offers significant advantages. It proceeds with a remarkable rate acceleration, estimated to be 107 to 108 times faster than the uncatalyzed reaction, and exclusively yields the 1,4-disubstituted triazole product. researchgate.netresearchgate.net This high regioselectivity and efficiency have made the copper-catalyzed variant a premier example of a "click reaction". wikipedia.orgnih.gov The reaction is robust, tolerating a wide range of functional groups and proceeding under mild conditions, often at room temperature in aqueous solvents. sci-hub.sebeilstein-journals.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. researchgate.netbeilstein-journals.orgnih.gov This reaction has become a powerful tool in various scientific disciplines, including drug discovery and materials science. nih.gov

The mechanism of the CuAAC reaction is thought to involve a series of steps beginning with the formation of a copper(I) acetylide complex. creative-biolabs.com While some early proposals considered a concerted mechanism, subsequent studies have pointed towards a stepwise process. rsc.org

A proposed mechanism involves the oxidative coupling of the copper acetylide and the azide to form a six-membered copper(III) metallacycle intermediate. beilstein-journals.org This intermediate is unstable and undergoes rapid reductive elimination to yield the copper(I) triazolide complex and subsequently the final triazole product. beilstein-journals.org DFT calculations have been employed to investigate the energetics of this pathway, suggesting that the formation of the C-N bond is a key step. chalmers.se

Copper coordination plays a crucial role in stabilizing the transition state of the CuAAC reaction. The coordination of the copper(I) ion to the alkyne lowers the pKa of the terminal alkyne's C-H bond, facilitating the formation of the copper acetylide. wikipedia.org

Computational studies have indicated that dinuclear copper species may be the active catalysts. nih.govacs.org In these proposed mechanisms, one copper atom binds to the acetylide, while the other coordinates with the azide, bringing the reactants into close proximity and lowering the activation energy for the cycloaddition. nih.govacs.org The coordination of ligands to the copper centers is also vital for stabilizing the Cu(I) oxidation state and preventing disproportionation. beilstein-journals.orgmdpi.com

The remarkable 1,4-regioselectivity of the CuAAC reaction is a direct consequence of the copper-catalyzed mechanism. In the proposed dinuclear copper intermediate, the azide coordinates in such a way that the terminal nitrogen atom attacks the internal carbon of the copper acetylide, leading exclusively to the 1,4-isomer. acs.org

The electronic nature of the substituents on both the azide and the alkyne can influence the reaction rate. For example, electron-withdrawing groups on the alkyne can sometimes slow down the reaction. acs.org Similarly, the steric bulk of the substituents can also play a role. For instance, tertiary azides like this compound function well in the reaction. chalmers.se The choice of solvent can also impact the reaction, with alcoholic solvents sometimes participating in the in situ reduction of Cu(II) to the catalytically active Cu(I) species. acs.org

Interactive Data Table: Comparison of Thermal and Copper-Catalyzed Cycloadditions

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst | None | Copper(I) salts beilstein-journals.org |

| Temperature | Elevated (e.g., 98°C) wikipedia.org | Room temperature sci-hub.se |

| Reaction Time | Long (e.g., 18 hours) wikipedia.org | Short (minutes to hours) sci-hub.secsic.es |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers wikipedia.orgorganic-chemistry.org | Exclusively 1,4-isomer researchgate.netbeilstein-journals.org |

| Rate Acceleration | - | 107 - 108 fold researchgate.net |

| Scope | Limited by side reactions and lack of reactivity wikipedia.org | Broad, tolerates many functional groups sci-hub.sebeilstein-journals.org |

Role of Copper Coordination in Transition State Stabilization

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed counterpart which yields 1,4-isomers. acs.orgresearchgate.net This reaction typically utilizes a ruthenium(II) complex, often bearing a pentamethylcyclopentadienyl (Cp*) ligand, to catalyze the cycloaddition between an organic azide and an alkyne. acs.orgthieme-connect.de While primary and secondary azides generally react efficiently, tertiary azides like this compound exhibit significantly lower reactivity in these transformations. acs.orgacs.org Initial studies noted that reactions with this compound resulted in low yields of the desired triazole product. acs.org

Regioselective Synthesis of 1,5-Disubstituted Triazoles

The hallmark of RuAAC is its high regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This process is catalyzed by ruthenium(II) complexes, particularly those containing a [Cp*RuCl] unit. thieme-connect.deacs.org The reaction is tolerant of a wide array of functional groups on both the azide and alkyne partners. thieme-connect.de However, the steric bulk of tertiary azides, such as this compound, poses a significant challenge, often leading to diminished yields compared to less hindered primary and secondary azides. acs.orgacs.org Despite this, the reaction remains a key method for accessing the 1,5-triazole scaffold, which has applications in various fields including medicinal chemistry and materials science. researchgate.netnih.gov The synthesis of these triazoles can be achieved using various ruthenium catalysts, and the reaction conditions can be tuned to optimize outcomes for less reactive substrates. acs.org

DFT Studies on Coordination and Rate-Determining Steps

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of the RuAAC reaction. acs.orgresearchgate.net The proposed mechanism involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. acs.orgresearchgate.net This step is crucial as it dictates the regioselectivity of the reaction, with the initial carbon-nitrogen bond forming between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a metal catalyst, relying on the high ring strain of cyclooctynes to drive the reaction forward. bocsci.comnih.gov This reaction has become a cornerstone of chemical biology and materials science for its ability to form stable triazole linkages under mild, physiological conditions. bocsci.comresearchgate.net The reaction involves a 1,3-dipolar cycloaddition between a strained cyclooctyne and an organic azide. nih.gov The reactivity of the azide component can significantly influence the kinetics of the reaction, with steric factors playing a crucial role. nih.gov

Reactivity Profiling with Cyclooctyne Derivatives (e.g., BCN, ADIBO)

The choice of cyclooctyne is critical in SPAAC, with various derivatives developed to tune reactivity and stability. nih.govuga.edu Bicyclonon-4-yne (BCN) and azadibenzocyclooctyne (ADIBO) are two commonly employed cyclooctynes. nih.gov Kinetic studies have revealed significant differences in their reactivity towards azides of varying steric bulk, including primary, secondary, and tertiary azides like this compound. nih.gov

With the sterically less demanding BCN, primary, secondary, and tertiary azides exhibit similar reaction rates. nih.govresearchgate.net However, a dramatic difference in reactivity is observed with the more sterically hindered dibenzocyclooctyne, ADIBO. nih.gov The reaction rate of tertiary azides with ADIBO is several orders of magnitude lower than that of primary and secondary azides. nih.govresearchgate.net This difference in reactivity is attributed to the increased steric demand of the dibenzo-fused rings of ADIBO. nih.gov

| Azide Type | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Primary (2-azidoethanol) | BCN | 0.024 |

| Secondary (2-azidopropanol) | BCN | 0.012 |

| Tertiary (2-azido-2-methylpropanol) | BCN | 0.012 |

| Primary (2-azidoethanol) | ADIBO | 0.90 |

| Secondary (2-azidopropanol) | ADIBO | 0.25 |

| Tertiary (2-azido-2-methylpropanol) | ADIBO | 4.7 x 10⁻⁶ |

Table 1. Reaction rates of primary, secondary, and tertiary azides with BCN and ADIBO. The data highlights the significantly lower reactivity of the tertiary azide with the sterically demanding ADIBO. nih.gov

Analysis of Steric Interactions and Pauli Repulsion in Reaction Kinetics

The significant drop in reactivity of tertiary azides with ADIBO has been investigated through computational methods, including the activation strain model and energy decomposition analysis. nih.gov These studies reveal that the difference in reactivity is primarily due to steric interactions. nih.gov Specifically, the analysis points to increased Pauli repulsion between the bulky tert-butyl group of the azide and the dibenzocyclooctyne framework in the transition state. nih.govnih.gov

The transition state for the reaction between a tertiary azide and ADIBO is highly asynchronous, a consequence of the steric clash. nih.gov This steric repulsion raises the activation energy barrier for the reaction. rsc.org In contrast, the orbital interactions, which also contribute to the reaction barrier, are found to be nearly identical for primary, secondary, and tertiary azides. nih.gov Therefore, the governing factor for the observed chemoselectivity is the Pauli repulsion, which is a manifestation of the closed-shell repulsion between the electron clouds of the interacting fragments. nih.gov

Chemoselective Strategies for Dual-Labeling

The pronounced difference in reactivity of tertiary azides towards BCN and ADIBO can be exploited for chemoselective dual-labeling strategies. nih.govd-nb.info This approach allows for the sequential and selective modification of molecules containing both a primary (or secondary) azide and a tertiary azide. d-nb.info By using a combination of BCN and ADIBO, it is possible to achieve semi-orthogonal labeling using only SPAAC, without the need for a catalyst. nih.gov

In a typical strategy, a molecule bearing both a primary and a tertiary azide can first be reacted with a sterically demanding cyclooctyne like ADIBO. d-nb.info Due to the kinetic differences, the ADIBO will selectively react with the primary azide, leaving the tertiary azide untouched. nih.gov Subsequently, the remaining tertiary azide can be labeled by introducing a less sterically hindered cyclooctyne, such as BCN. rsc.org This method provides a powerful tool for constructing complex, dual-functionalized molecules and has been demonstrated in the dual-labeling of model compounds with different fluorescent probes. d-nb.inforsc.org

Tetrazole Formation from Azides and Nitriles

The synthesis of tetrazoles, five-membered nitrogen-containing heterocycles, from azides and nitriles is a reaction of significant interest. The mechanism of this transformation has been a subject of debate, with several pathways proposed.

[2+3] Cycloaddition Pathways

One of the most common methods for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between nitriles and azides. mdpi.com This pathway involves the concerted addition of the 1,3-dipolar azide to the nitrile π-system. mdpi.comresearchgate.net However, this reaction often requires strong electron-withdrawing groups on the nitrile substrate and can necessitate high temperatures and the use of catalysts. mdpi.com

Density functional theory (DFT) calculations have been employed to study various mechanistic possibilities for tetrazole formation. These studies have investigated concerted cycloaddition as well as stepwise additions involving neutral or anionic azide species. nih.gov

Nucleophilic Attack and Subsequent Ring Closure Mechanisms

An alternative to the concerted cycloaddition is a stepwise mechanism involving nucleophilic attack. Theoretical calculations suggest a pathway that begins with the activation of the nitrile, leading to the formation of an imidoyl azide intermediate. nih.gov This intermediate then undergoes cyclization to form the tetrazole ring. nih.gov

In a multicomponent approach known as the Ugi-azide reaction, the formation of 1,5-disubstituted-1H-tetrazoles proceeds through a series of steps. scielo.org.mx The process is initiated by the condensation of an amine and an aldehyde to form an imine, which is then protonated by hydrazoic acid to generate an iminium ion. scielo.org.mx A subsequent α-nucleophilic addition of an isocyanide produces a nitrilium ion. scielo.org.mx This ion is then attacked by an azide anion, forming an intermediate that undergoes a 1,5-dipolar electrocyclization to yield the final tetrazole product. scielo.org.mx

The following table summarizes the proposed mechanism for the Ugi-azide reaction:

| Step | Reactants | Intermediate | Product |

| 1 | Amine, Aldehyde | Imine | - |

| 2 | Imine, Hydrazoic Acid | Iminium Ion | - |

| 3 | Iminium Ion, Isocyanide | Nitrilium Ion | - |

| 4 | Nitrilium Ion, Azide Anion | Intermediate 12 | - |

| 5 | Intermediate 12 | - | 1,5-disubstituted-1H-tetrazole |

This table illustrates the stepwise mechanism of the Ugi-azide reaction for the synthesis of 1,5-disubstituted-1H-tetrazoles. scielo.org.mx

Effect of Substituent Electronic and Steric Properties on Reaction Barriers

Studies have shown that the activation barriers for tetrazole formation are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov In the context of the Ugi-azide reaction, research indicates that the yields are largely independent of the electronic and structural nature of the substituents on the starting materials. scielo.org.mx Both aryl-ethanamines and various aryl and alkyl aldehydes and isocyanides have been used successfully without significant changes in the reaction yields. scielo.org.mx Interestingly, steric effects, which can be prominent in other multicomponent reactions, were found to have no significant influence on the yields of the resulting 1,5-disubstituted-1H-tetrazoles. scielo.org.mx

In the synthesis of tetrazolo[1,5-a]pyrimidines, the nature of the substituent on the β-enaminone precursor dictates the regiochemistry of the product. beilstein-journals.orgd-nb.info Electron-donating aryl groups lead to 5-substituted products, while electron-withdrawing trifluoromethyl groups result in 7-substituted products. beilstein-journals.orgd-nb.info This regioselectivity is attributed to the electronic properties of the substituent influencing the site of the initial nucleophilic attack by 5-aminotetrazole. beilstein-journals.orgd-nb.info

Nitrene and Nitrenoid Chemistry

The generation of nitrene and nitrenoid species from this compound opens up a rich area of reactivity, particularly in C-H amination reactions. These reactions are of great interest for their ability to form C-N bonds, a fundamental transformation in organic synthesis.

C-H Amination Reactions Mediated by Metal Complexes

Metal complexes, particularly those of cobalt, have been shown to mediate C-H amination reactions using organic azides as the nitrene source. These reactions offer a pathway for the direct functionalization of C-H bonds.

The reaction of a two-coordinate cobalt(I) complex with this compound leads to the formation of a rare trigonal imido cobalt(III) complex. d-nb.info This complex is capable of cleaving strong C-H bonds in an intermolecular fashion through a hydrogen atom transfer (H-atom transfer) mechanism, resulting in an amido cobalt(II) complex. d-nb.info Kinetic studies have supported this H-atom transfer pathway. d-nb.info The resulting cobalt(II) amide can then abstract a hydrogen atom from a substrate, regenerating the cobalt(I) catalyst and releasing tert-butyl amine. d-nb.info

In a different system, the treatment of a cobalt(II) bromide complex with an organoazide furnishes a four-coordinate organoazide-bound complex. nih.govnih.govacs.org This complex can slowly expel dinitrogen at room temperature to generate a high-valent cobalt-nitrene intermediate, which can be described as a Co(III)-iminyl or Co(IV)-imido species. nih.govnih.govacs.org The presence of this intermediate is supported by its ability to participate in intermolecular C-H amination and aziridination reactions. nih.govnih.govacs.org

When a series of alkyl azide-bound Co(II) analogues are used, they require heating above 60 °C to expel dinitrogen, forming paramagnetic intermediates that can convert to Co-imine complexes. nih.govacs.org The formation of a Co-nitrenoid intermediate in the solid state has been suggested by single-crystal-to-crystal transformations. nih.govnih.govacs.org

The following table summarizes key findings in cobalt-mediated C-H amination with this compound:

| Cobalt Complex System | Proposed Intermediate | Mechanism | Substrate Scope |

| Two-coordinate Cobalt(I) | Trigonal Imido Cobalt(III) | H-atom Transfer | Substrates with strong C-H bonds (up to 92 kcal/mol) d-nb.info |

| Cobalt(II) Bromide with Dipyrrinato Ligand | Co(III)-iminyl or Co(IV)-imido | Nitrene Transfer | 1,4-cyclohexadiene, styrene, cyclohexene osti.gov |

| Alkyl Azide-bound Co(II) Analogues | Co-nitrenoid | Intramolecular 1,3-dipolar cycloaddition and C-H amination | Substrates with proximal and weak C-H bonds nih.govacs.org |

This table provides a comparative overview of different cobalt systems used in C-H amination reactions involving this compound, highlighting the proposed intermediates, mechanisms, and substrate reactivity.

The temperature required for the activation of the azide in these systems can vary depending on the presence of weak C-H bonds, suggesting that the alkyl azide adducts themselves can be viable species for C-H amination when the C-H bonds are both proximal to the azide and sufficiently weak to be activated. nih.govacs.org

Generation and Reactivity of Metal-Bound Radical Anions and Nitrenoid Intermediates

The interaction of this compound with metal complexes can generate highly reactive species such as metal-bound radical anions and nitrenoid intermediates. researchgate.netnih.govnih.gov These transient species are central to a variety of chemical transformations, including C-H bond amination. nih.govnih.gov

For example, in reactions with certain cobalt complexes, this compound can bind to the metal center. nih.govnih.gov Depending on the reaction conditions and the supporting ligands on the cobalt, this adduct can then proceed through different pathways. One possibility is the expulsion of a dinitrogen molecule (N₂) to form a cobalt-nitrenoid intermediate. nih.govnih.gov This intermediate is a highly reactive species that can then engage in processes like C-H amination. researchgate.net The formation of such nitrenoid intermediates has been suggested in reactions where alkyl azide-bound cobalt(II) complexes, upon heating, lead to the formation of cobalt-imine complexes through α-H-atom abstraction. nih.gov The direct observation of the N₂-released structures through single-crystal-to-crystal transformation provides strong evidence for the formation of a Co-nitrenoid intermediate in the solid state. nih.govnih.gov

Alternatively, the metal complex can facilitate the formation of a radical anion. researchgate.net This can occur through a single-electron transfer from the metal to the azide. These metal-bound radical anions are highly reactive and can activate C-H bonds. researchgate.net The specific pathway, whether it involves a nitrenoid or a radical anion, is influenced by factors such as the electronic properties of the metal complex and the steric environment provided by the ligands. nih.govnih.gov

Aziridination Reactions

This compound serves as a nitrogen source in aziridination reactions, which are chemical processes that create three-membered rings containing a nitrogen atom, known as aziridines. These reactions are often catalyzed by transition metal complexes. For instance, iron complexes have been shown to effectively catalyze the aziridination of olefins using various organic azides, including this compound. rsc.org

The proposed mechanism for these catalyzed reactions typically involves the formation of a metal-nitrenoid intermediate. uva.nl The reaction is initiated by the coordination of the azide to the metal center, followed by the elimination of dinitrogen (N₂) to generate the reactive nitrenoid. This intermediate then transfers the "NR" group (where R is the tert-butyl group in this case) to an alkene, forming the aziridine ring. rsc.org

The yield and selectivity of these reactions can be significantly influenced by the choice of organoazide. For example, in an iron-catalyzed system, the reaction of styrene with this compound resulted in a good yield of the corresponding aziridine (86%). rsc.org In contrast, the use of primary alkyl azides like 1-azidobutane led to a significant drop in yield, likely due to competing side reactions such as intramolecular C-H amination or the formation of linear imines. rsc.org The use of aryl azides can also be effective, with substitutions on the aryl ring helping to prevent bimolecular decomposition pathways and improve aziridination yields. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

| Styrene | This compound | Iron complex | 2-phenyl-1-(tert-butyl)aziridine | 86% rsc.org |

| Styrene | 1-Azidobutane | Iron complex | 2-phenyl-1-butylaziridine | 53% rsc.org |

Ring Expansion Reactions with Azides (e.g., Alumoles)

This compound can be employed in ring expansion reactions with metallacyclopentadienes, such as alumoles (five-membered rings containing an aluminum atom). These reactions lead to the formation of larger, unsaturated aluminum-nitrogen heterocycles. rsc.orgrsc.orgnih.gov The course of these reactions is highly dependent on the substituents of the organic azide used. rsc.orgrsc.org For instance, the reaction of a cyclopentadienyl-substituted alumole with trimethylsilyl azide requires elevated temperatures (60 °C) and results in the incorporation of the "NSiMe₃" unit into the ring with the elimination of dinitrogen (N₂). rsc.orgrsc.org In contrast, aryl azides react readily at room temperature, but the N=N bond is preserved, leading to products containing an azo group. rsc.orgrsc.org

Density Functional Theory (DFT) calculations have been crucial in understanding the mechanistic details of these ring expansion reactions and the factors governing the elimination of nitrogen. rsc.orgrsc.org For the reaction with trimethylsilyl azide, the most favorable pathway is proposed to start with a 1,3-dipolar cycloaddition of the azide across an Al-C bond of the alumole. rsc.orgnih.gov This is followed by a series of steps, with the highest energy barrier corresponding to the elimination of N₂. rsc.orgnih.gov When an aryl azide like mesityl azide is used instead, the energy barrier for dinitrogen elimination is significantly higher. rsc.orgnih.gov This computational finding explains why the reaction with aryl azides proceeds without nitrogen loss to form the kinetically favored product, which does not convert to the denitrogenated product even with heating or photolysis. rsc.org

Computational studies have highlighted the critical role of 1,2-silyl-group shifts in facilitating the elimination of nitrogen during the ring expansion of alumoles with silyl azides. rsc.orgrsc.org The mechanism involves the migration of the silyl group to a nitrogen atom, which significantly lowers the activation barrier for the subsequent N₂ loss. rsc.orgrsc.org This is in stark contrast to aryl azides, where the aryl group is much less prone to migration. rsc.org This difference in migratory aptitude between silyl and aryl groups is the primary reason for the divergent reaction pathways observed. rsc.orgrsc.org The ease of the 1,2-silyl shift makes the denitrogenative pathway accessible for silyl azides, leading to the thermodynamically more stable six-membered AlN heterocycle. rsc.orgrsc.org

| Azide Reactant | Reaction Conditions | Key Mechanistic Feature | Product Type |

| Trimethylsilyl azide | 60 °C rsc.orgrsc.org | 1,2-Silyl-group shift facilitates N₂ elimination rsc.orgrsc.org | Six-membered AlN heterocycle rsc.orgrsc.org |

| Mesityl azide | Room Temperature rsc.orgrsc.org | High barrier for N₂ elimination; aryl group less prone to migration rsc.orgrsc.org | Six-membered AlN heterocycle with an intact azo unit rsc.orgrsc.org |

Computational Elucidation of Nitrogen Elimination Pathways

Radical Cascade Reactions

Organic azides, including this compound, have been extensively utilized as radical acceptors in cascade reactions for the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net This strategy has become a significant method for constructing complex molecular architectures. researchgate.net In these reactions, a radical intermediate is generated, which then adds to the azide group. This is typically followed by the extrusion of dinitrogen (N₂) to form a new nitrogen-centered radical, which can then undergo further cyclization or other transformations to yield the final heterocyclic product. rsc.orgnih.gov

Mechanistic Pathways of Denitrogenative Annulation

Denitrogenative annulation reactions involving azides are powerful methods for the formation of nitrogen-containing heterocycles. researchgate.net These reactions typically proceed through the loss of a nitrogen molecule (N₂), a thermodynamically favorable process that drives the reaction forward. researchgate.netmdpi.com The mechanism often involves the formation of a reactive intermediate, such as a nitrene or a radical species, which then undergoes cyclization. researchgate.net

In the context of this compound, denitrogenative annulation can be initiated by various means, including thermal or photochemical methods, or through catalysis by transition metals. researchgate.net For instance, radical-induced denitrogenative annulation has been reported for the synthesis of 2-thiolated benzimidazoles. rsc.org In this process, a thio radical adds to an isocyano group, and the resulting imidoyl radical intermediate subsequently attacks the azide group, leading to cyclization and the release of dinitrogen. rsc.org

Another example involves the manganese-mediated radical tandem cyclization of o-isonitrile-benzyl azide with arylboric acid. rsc.org The proposed mechanism suggests the generation of tert-butoxy and tert-butyl peroxy radicals from tert-butyl hydroperoxide (TBHP) with the assistance of Mn(III). rsc.org These radicals abstract a hydrogen atom to form an alkoxycarbonyl radical, which then undergoes tandem radical addition and cyclization with the loss of N₂ to yield the final product. rsc.org

It is important to note that not all denitrogenative annulations proceed via radical pathways. A metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones to form N-aryl- and N-alkyl phthalimide derivatives was shown to proceed through a non-radical mechanism. acs.org Radical trapping experiments with TEMPO did not inhibit the reaction, suggesting a pathway involving nucleophilic attack and subsequent intramolecular cyclization. acs.org

Staudinger Reduction and Derivatization

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction involves two main steps: the formation of an iminophosphorane (also known as an aza-ylide) and its subsequent hydrolysis. wikipedia.orgnrochemistry.com

The mechanism begins with the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen atom of the azide. wikipedia.orgalfa-chemistry.com This addition results in the formation of a phosphazide intermediate. nrochemistry.comalfa-chemistry.com The phosphazide is generally unstable and undergoes a cyclization to form a four-membered transition state. nrochemistry.com This intermediate then readily loses a molecule of dinitrogen (N₂) to form the stable iminophosphorane. wikipedia.orgnrochemistry.com

The resulting iminophosphorane can be isolated or derivatized in situ. alfa-chemistry.com Hydrolysis of the iminophosphorane with water yields the corresponding primary amine and a phosphine oxide, such as triphenylphosphine oxide, which is a very stable byproduct and acts as a driving force for the reaction. wikipedia.orgnrochemistry.com

R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

The Staudinger reaction is highly chemoselective, as the azide and phosphine are generally unreactive towards many other functional groups found in organic molecules. This has made it a valuable tool in chemical biology for bioconjugation, in a variation known as the Staudinger ligation. wikipedia.org

| Step | Description | Reactants | Intermediate/Transition State | Products |

| 1 | Nucleophilic attack | This compound, Triphenylphosphine | Phosphazide | - |

| 2 | Dinitrogen extrusion | - | Four-membered transition state | Iminophosphorane, Nitrogen |

| 3 | Hydrolysis | Iminophosphorane, Water | - | tert-Butylamine, Triphenylphosphine oxide |

Photochemical Transformations of Azides

The photochemistry of azides is a rich field that often involves the formation of highly reactive nitrene intermediates. researchgate.net Upon absorption of ultraviolet light, organic azides can undergo photolysis, leading to the extrusion of molecular nitrogen and the generation of a nitrene. researchgate.netmdpi.com

For alkyl azides like this compound, photolysis at room temperature typically leads to the clean formation of imines. researchgate.net It has been proposed that the singlet excited state of the alkyl azide eliminates nitrogen and undergoes a concerted rearrangement to form the imine product, often without the intervention of a free nitrene intermediate. researchgate.net Studies on the photolysis of various secondary and tertiary alkyl azides have shown that the migratory aptitude of different groups (hydrogen, alkyl, aryl) does not vary significantly from unity. researchgate.net

However, in some cases, the formation of a nitrene can be observed. Laser flash photolysis (LFP) studies of phenyl azides with bulky ortho substituents at low temperatures (77 K) have allowed for the direct observation of the corresponding singlet nitrenes. nih.gov These singlet nitrenes can then relax to the more stable triplet nitrenes. nih.gov

The photochemical decomposition of phosphinic azides, such as tert-butyl(phenyl)phosphinic azide, primarily follows a Curtius-like rearrangement pathway. rsc.org However, intramolecular nitrene insertion into C-H bonds can also occur as a minor competing reaction. The presence of a nitrene trap, like dimethyl sulfide, can influence the reaction outcome by intercepting the nitrene to form a sulphilimine. rsc.org

The solvent can also play a crucial role in the photochemical transformations of azides. For instance, the photolysis of an azide in the presence of tetrahydrofuran (THF) can lead to radical hydrogen abstraction from the solvent. nih.gov

| Condition | Intermediate | Primary Product(s) | Reference |

| Room Temperature Photolysis | Excited State Azide | Imines | researchgate.net |

| Low Temperature (77 K) LFP | Singlet Nitrene, Triplet Nitrene | - | nih.gov |

| Photolysis of Phosphinic Azide | Nitrene (minor pathway) | Rearrangement products, Insertion products | rsc.org |

| Photolysis with Nitrene Trap | Sulphilimine | - | rsc.org |

Advanced Spectroscopic and Computational Characterization of Tert-butyl Azide and Its Reaction Intermediates

X-Ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal structural evidence for starting materials, stable intermediates, and final products in the reaction pathways of tert-butyl azide.

Single-Crystal X-Ray Diffraction of this compound Derivatives and Intermediates

For example, the structures of metal complexes containing azide ligands derived from or related to this compound have been extensively characterized. The X-ray diffraction analysis of a four-coordinate cobalt-aryl azide complex, (ᴬʳL)CoBr(N₃(C₆H₄-p-tBu)), detailed the coordination geometry around the cobalt center. nih.govosti.gov Similarly, the structures of gold(I) complexes with triazaphosphole ligands, formed from the cycloaddition of this compound with a cyaphide, have been determined, revealing the linear coordination at the gold center and the planar geometry of the heterocyclic ring. nih.gov

The technique is also vital for confirming the outcome of synthetic protocols. In the development of a method for synthesizing 4-perfluoro-tert-butyl-1,2,3-triazoles, the structure of a bis-CuAAC cycloaddition product was unambiguously confirmed by single-crystal X-ray analysis. acs.org This analysis was critical for verifying the regioselectivity of the reaction. Likewise, the structures of various products from the reaction of a chiral iron(II) tetracarbene complex with different organic azides, including this compound, were determined, revealing unexpected double insertion and tetrazene formation pathways. rsc.orgrsc.org

Table 3: Selected Crystallographic Data for this compound Derivatives and Intermediates

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |

|---|---|---|---|---|---|

| (ᴬʳL)CoBr(N₃(C₆H₄-p-tBu)) | C₅₉H₅₈BrCoN₅ | Monoclinic | P2₁/n | - | nih.gov |

| Au(IDipp)(CPN₃tBu) | C₅₁H₆₂AuN₄P | Monoclinic | P2₁/c | ∠C1−Au1−C2: 177.80(7)° | nih.gov |

| Double nitrene insertion product from iron(II) NHC + p-tolyl azide | C₅₄H₇₀B₂FeN₆ | Orthorhombic | P2₁2₁2₁ | Fe-N1: 2.029(3) Å, Fe-N2: 1.995(3) Å | rsc.org |

| Potassium bis(azido)aluminate complex | C₂₈H₅₀AlKN₈Si₂ | Monoclinic | P2₁/c | Forms a 1D polymer via μ-K···N interactions | mdpi.com |

Photo-crystallography for Dynamic Reaction Monitoring

Photo-crystallography is an advanced technique that allows for the study of structural changes in a crystal upon photo-irradiation. This method is exceptionally suited for monitoring reactions that can be initiated by light, providing "snapshots" of transient species and short-lived intermediates in the solid state.

A significant application of this technique in azide chemistry is the direct observation of N₂ extrusion and the formation of highly reactive nitrene intermediates. In a study of a stable iron α-N coordinated organoazide complex, photo-crystallography experiments tracked the gradual dissociation of the N₂ molecule. researchgate.net This provided direct structural evidence for the formation of an iron imido/nitrene complex, characterized by a shortening of the Fe-N bond. researchgate.net

Similarly, single-crystal-to-single-crystal transformations can be monitored by X-ray diffraction. Upon heating crystals of alkyl azide-bound Co(II) complexes, the N₂ molecule is released, and the subsequent structural changes corresponding to the formation of a Co-nitrenoid intermediate can be observed directly in the solid state. osti.gov These dynamic methods provide unparalleled insight into reaction mechanisms that would be difficult to obtain from solution-state studies alone.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of this compound. These methods provide detailed insights into electronic structures, reaction energetics, and transition states that are often inaccessible experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of reactions involving this compound. By computing the potential energy surface, researchers can identify reaction pathways, calculate activation barriers, and determine the relative stability of intermediates and products. ubc.canih.gov

DFT has been applied to study the [3+2] cycloaddition reactions of azides with alkynes and other dipolarophiles. researchgate.netmdpi.comacs.org For instance, calculations on the reaction of a frustrated Lewis pair (FLP) with this compound showed that the reaction proceeds via a six-membered ring intermediate, and the calculations helped to rationalize why sterically bulkier substituents lead to subsequent rearrangements to form five- or four-membered rings. nih.gov The calculated activation barriers (ΔG‡) and reaction energies (ΔG_rxn) can predict the kinetic and thermodynamic favorability of different pathways. d-nb.info

Furthermore, DFT is used to elucidate the electronic structure of transient species. In the study of an iron-imido complex, DFT calculations confirmed the electronic structure as an S = 2 ground state arising from an antiferromagnetically coupled high-spin Fe(III) center and an imidyl radical ligand. rsc.org DFT is also employed to predict spectroscopic properties, which can then be compared with experimental data from EPR or Mössbauer spectroscopy to validate the proposed structures of intermediates. researchgate.netnih.gov Computational studies on the thermal decomposition of this compound have explored the energetics of the spin-forbidden reaction to form the triplet nitrene, finding that the intersystem crossing point is close in energy to the singlet reaction's transition state. acs.org

Table 4: Representative DFT Calculation Results for Reactions Involving Azides

| Reaction/System | Computational Method | Calculated Parameter | Value (kcal/mol) | Finding | Reference |

|---|---|---|---|---|---|

| FLP + this compound | Not specified | Activation Barrier (ΔE‡) for 6-membered ring formation | 9.2 | Low-energy process, supports formation of 6-membered intermediate | nih.gov |

| This compound + ADIBO* (Cyclooctyne) | B3LYP-D3/6-311+G(d,p) | Activation Free Energy (ΔG‡) | 24.0 | Higher barrier for tertiary azide explains lower reactivity | d-nb.info |

| This compound + BCN (Cyclooctyne) | B3LYP-D3/6-311+G(d,p) | Activation Free Energy (ΔG‡) | 22.8 | Similar reactivity to primary/secondary azides with less hindered alkyne | d-nb.info |

| Parent Staudinger Reaction (PH₃ + N₃H) | B3LYP | Initial cis-reaction barrier (Gibbs Free Energy) | Not specified | The cis-pathway is energetically favored over the trans-pathway | ubc.ca |

Predicting Reaction Barriers and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the energy barriers and geometries of transition states for reactions involving this compound. These calculations help elucidate reaction mechanisms and kinetics. For instance, in the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), DFT calculations have been used to explore the free-energy pathways. For the reaction of a this compound with an iron complex, the formation of the imide intermediate was found to have a thermodynamically favorable, albeit relatively high, energy barrier of +13.1 kcal/mol. rsc.org

Studies on the strain-promoted alkyne-azide cycloaddition (SPAAC) have used DFT (B3LYP-D3/6-311+G(d,p)) to calculate the free energies of activation. While reactions with primary and secondary azides have lower barriers, the reaction of a model tertiary azide with the sterically demanding cyclooctyne ADIBO exhibits a higher activation barrier, attributed to increased Pauli repulsion. nih.gov For the decomposition of alkyl azides, computational studies at the B3LYP level have calculated energy barriers around 40–41 kcal/mol, which aligns well with experimental values of 36–40 kcal/mol. acs.org These calculations indicate that the formation of both singlet and triplet alkyl nitrenes have similar energy barriers. acs.org

In the context of Staudinger reactions, DFT has been employed to map out the potential energy surfaces. ubc.ca Calculations show that the initial reaction barrier for a cis-transition state is significantly lower than for a trans-transition state. ubc.ca For example, in the parent reaction of PH₃ + N₃H, the Gibbs free energy of activation for the initial cis-pathway is much lower than the trans-pathway at the B3LYP level of theory. ubc.ca Such computational approaches are critical for understanding the preference for certain reaction pathways and for predicting the reactivity of substituted azides like this compound in similar transformations.

Table 1: Calculated Activation Barriers for Azide Reactions

| Reaction Type | Azide/Reactant | Computational Method | Calculated Activation Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| Iron Imide Formation | This compound / Iron Complex | DFT | +13.1 | rsc.org |

| SPAAC | Tertiary Azide / ADIBO | B3LYP-D3/6-311+G(d,p) | 20.1 to 24.0 | nih.gov |

| Thermal Decomposition | Alkyl Azides | B3LYP | ~40-41 | acs.org |

Elucidating Electronic Structures of Intermediates

Understanding the electronic structure of transient intermediates is key to explaining the reaction pathways of this compound. Computational studies provide detailed information on the charge distribution, spin states, and bonding of these fleeting species. For example, in the reaction of azides with an iron(II) complex, DFT calculations revealed the formation of an iron imide intermediate. rsc.org For alkyl azides like this compound, this intermediate is a diamagnetic (S=0) Fe(IV) imide complex. rsc.org In contrast, an aryl azide like mesityl azide leads to a paramagnetic (S=1) Fe(IV) imide complex, which is significantly lower in energy. rsc.org

The electronic structure of the azide group itself has been studied using DFT. mdpi.com The azide is a non-linear, asymmetric chain with distinct Hirshfeld charges on each nitrogen atom. In methyl azide, the terminal nitrogen atoms have similar charges (approx. -0.12 a.u.), a pattern that is also observed in the more complex 3'-azido-3'-deoxythymidine (AZT). mdpi.com This charge distribution influences the azide's reactivity, particularly in cycloaddition reactions. nih.gov

In the context of Staudinger reactions, the electronic nature of phosphazide intermediates has been analyzed. ubc.ca Molecular orbital analysis helps to explain the relative stability of cis- and trans-intermediates, which is crucial for determining the subsequent reaction steps, such as N₂ elimination or rearrangement. ubc.ca Similarly, computational studies on nitrene intermediates, which can be formed from azide decomposition, determine the relative energies of their singlet and triplet states. nih.gov The lower energy electronic configuration of the singlet nitrene is expected to dominate its chemistry. nih.gov

Modeling Bond Dissociation Energies and Decomposition Pathways

Computational chemistry allows for the detailed modeling of bond dissociation energies (BDEs) and the exploration of complex decomposition pathways. Density Functional Theory (DFT) is a common tool for calculating BDEs to identify the weakest bonds in a molecule, which are likely points of initial cleavage during thermal decomposition. For this compound, the primary decomposition pathway involves the cleavage of the N-N bond.

Computational studies on the pyrolysis of related compounds, such as tert-butyl tert-butanethiosulfinate, provide a framework for understanding decomposition mechanisms. wisc.edu These studies use theoretical methods to map out the potential energy surface and identify various decomposition channels. For alkyl azides, computational models describe the thermal decomposition as proceeding via the rate-determining formation of a nitrene and molecular nitrogen. acs.org The activation energy for this nitrogen elimination is calculated to be around 38-40 kcal/mol. acs.org

Energy Decomposition Analysis (EDA) is a computational technique that breaks down the interaction energy into physically meaningful components such as electrostatic interaction, Pauli repulsion, and orbital interaction. researchgate.net While BDE is a state function, the components of EDA are path functions, meaning their values can depend on the computational model chosen. researchgate.net Nevertheless, EDA provides valuable qualitative insights into the nature of chemical bonds and intermolecular forces that govern decomposition processes. researchgate.net

Table 2: Calculated Bond Dissociation Enthalpies for Related Peroxides

| Compound | Computational Method | O-O BDE (kcal/mol) | Source |

|---|---|---|---|

| di-tert-butyl peroxide | CBS-APNO | 42.35 | wayne.edu |

| di(trifluoromethyl) peroxide | CBS-APNO | 48.83 | wayne.edu |

Molecular Dynamics (MD) Simulations for Reaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, providing insights into reaction dynamics at the atomic level. mdpi.com By simulating the motions of atoms and molecules over time, MD can model complex processes such as decomposition, diffusion, and interfacial interactions. nih.gov

In the context of energetic materials, all-atom MD simulations are used to investigate the interfacial adsorption behavior between components, such as between a PBT (poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran) azide matrix and AP (ammonium perchlorate) fillers. nih.govmdpi.com These simulations can analyze how factors like matrix crosslinking, surface defects, and temperature affect the binding energy and mechanical properties of the composite material. mdpi.comnih.gov For example, simulations show that a higher degree of crosslinking in the PBT matrix generally enhances the interfacial adsorption strength with AP. nih.govmdpi.com

MD simulations using reactive force fields (ReaxFF) can model chemical reactions explicitly. acs.org This approach has been used to study the hypergolic ignition process of amine fuels with oxidizers. By simulating the system at high temperatures (e.g., 2500 K), researchers can follow the initial chemical events, the formation of intermediates, and the evolution of products on a picosecond timescale. acs.org For example, adding tert-butylamine as an additive to the fuel DMAZ (2-Azido-N,N-dimethylethanamine) was shown to shorten the time to reach the maximum potential energy in the system, indicating an effect on the initial reaction rate. acs.org Similarly, QM/MM (quantum mechanics/molecular mechanics) MD simulations have been used to investigate azide-clock reactions, revealing a two-step mechanism involving diffusional collision followed by an activation step. researchgate.net

High-Level Ab Initio Methods (e.g., Coupled Cluster Theory) for Energetic and Electronic Properties

For achieving high accuracy in the calculation of energetic and electronic properties, high-level ab initio methods such as Coupled Cluster (CC) theory are the gold standard. arxiv.org Coupled Cluster theory, particularly with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), is often referred to as the "gold standard" of quantum chemistry for its ability to produce results approaching chemical accuracy (within ~1 kcal/mol of experimental values) for small to medium-sized molecules. arxiv.orgutk.edu

These methods are computationally intensive, with costs scaling steeply with the size of the system. arxiv.org However, the development of localized correlation methods, such as the domain-based local pair natural orbitals coupled cluster (DLPNO-CCSD(T)), has made it possible to apply this level of theory to much larger systems. arxiv.orgresearchgate.net These methods achieve computational costs that are nearly linear with system size without significant loss of accuracy, enabling the precise study of complex reaction intermediates and transition states. arxiv.org Local Energy Decomposition (LED) analysis, when used with DLPNO-CCSD(T), allows the interaction energy to be broken down into physically meaningful components, including Hartree-Fock and electron correlation contributions. researchgate.net

Investigation of tert-Butyl Radical and Its Anion

High-level ab initio calculations have been extensively applied to study the tert-butyl radical and its corresponding anion, which are key intermediates in many chemical reactions. researchgate.net These studies, using methods up to and including coupled cluster theory with full single, double, and triple excitations (CCSDT) and perturbative quadruple excitations [CCSDT(Q)], have provided definitive insights into their structures and properties. researchgate.net

Computational studies have confirmed that the tert-butyl radical possesses a nonplanar carbon skeleton with C₃ᵥ symmetry. researchgate.net The barrier to pyramidal inversion through a planar C₃ₕ transition state is very low, calculated to be less than 1 kcal/mol. researchgate.net This pyramidalization is understood to maximize hyperconjugative stabilization while minimizing steric repulsion between the methyl groups. researchgate.net

The tert-butyl anion is a more elusive species. High-level calculations indicate that the formation of the tert-butyl anion from the radical is adiabatically unfavorable. researchgate.net The anion is described as classically metastable, with a significant vertical detachment energy of over 10 kcal/mol required to remove the electron and return to the neutral potential energy surface. researchgate.net However, when zero-point vibrational effects are included, the existence of a stable, bound tert-butyl anion becomes questionable. researchgate.net

Table 3: Calculated Properties of the tert-Butyl Radical

| Property | Computational Method | Calculated Value | Source |

|---|---|---|---|

| Inversion Barrier | UHF/4-31G | 1.2 kcal/mol | researchgate.net |

| Inversion Barrier | Convergent ab initio | 0.7 kcal/mol | researchgate.net |

| Methyl Rotation Barrier | Convergent ab initio | 0.9 kcal/mol | researchgate.net |

Focal Point Analysis

Focal Point Analysis (FPA) is a systematic computational strategy designed to converge towards the exact, non-relativistic electronic energy of a molecule at the complete basis set (CBS) limit. researchgate.net It achieves this by performing a series of calculations with increasingly larger basis sets and higher levels of electron correlation (e.g., from Hartree-Fock up to high levels of coupled cluster theory). The results are then extrapolated to the CBS limit and the correlation energy limit to obtain a highly accurate final energy. researchgate.net

This technique has been crucial in resolving controversies regarding subtle energetic properties. A prime example is its application to the tert-butyl radical and its anion. researchgate.net Using focal point analysis, the adiabatic electron affinity of the tert-butyl radical was determined to be -0.48 kcal/mol at the CCSDT(Q)/CBS level of theory. researchgate.net The negative value confirms that the formation of the anion from the radical is an energetically unfavorable process. researchgate.net This result was particularly significant as the sign of the electron affinity had been a subject of considerable debate, with previous experimental and theoretical estimates varying widely. researchgate.net The FPA approach demonstrated that the value is highly sensitive to both the size of the basis set and the level of electron correlation treatment, highlighting the necessity of such rigorous computational methods for obtaining reliable energetic data for challenging chemical systems. researchgate.net

Activation Strain Model and Energy Decomposition Analysis for Reactivity Factors

To elucidate the factors governing the reactivity of this compound, particularly in cycloaddition reactions, computational chemistry offers powerful tools such as the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA). rsc.orgresearchgate.net The ASM, also known as Distortion/Interaction Analysis (DIA), is a critical method for understanding chemical reactivity by partitioning the potential energy surface (ΔE) along a reaction coordinate into two distinct components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.org

Strain Energy (ΔE_strain) : This represents the energy penalty required to deform the reactants from their stable ground-state geometries into the geometries they adopt at any given point along the reaction coordinate, including the transition state. researchgate.net

Interaction Energy (ΔE_int) : This is the true energy of interaction between the two distorted reactant molecules. researchgate.net

The interaction energy can be further dissected into physically meaningful components using Energy Decomposition Analysis (EDA). d-nb.infonih.gov This analysis typically breaks down ΔE_int into four terms:

Pauli Repulsion (ΔE_Pauli) : A destabilizing term arising from the repulsive interactions between filled electron orbitals (steric effects). d-nb.info

Electrostatic Interaction (ΔV_elstat) : A term accounting for the classical electrostatic attraction or repulsion between the reactants. d-nb.info

Orbital Interaction (ΔE_oi) : A stabilizing term that accounts for charge transfer and polarization, primarily involving frontier molecular orbitals (FMOs). d-nb.info

Dispersion Interaction (ΔE_disp) : A stabilizing term that accounts for dispersion forces. d-nb.info

These models have been applied to investigate the reactivity of tertiary azides, such as this compound, in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, revealing the critical role of sterics in controlling reaction rates. d-nb.infonih.gov

Detailed Research Findings

Computational studies comparing the reactivity of primary, secondary, and tertiary azides with different cyclooctynes provide a clear picture of the governing factors. A model tertiary azide (tAz*), representing compounds like this compound, has been central to these investigations. d-nb.infonih.gov

When reacting with a sterically less demanding cyclooctyne like Bicyclo[6.1.0]non-4-yne (BCN), all azide types exhibit similar reaction rates and activation barriers. d-nb.infonih.gov The activation strain analysis shows that the strain energies for all three azide types are nearly identical along the reaction coordinate. d-nb.info The minor differences in reactivity are attributed to slightly different interaction energies, where the EDA reveals that the bulkier tertiary azide experiences a somewhat more destabilizing Pauli repulsion compared to its primary and secondary counterparts. d-nb.info

The situation changes dramatically when a sterically demanding cyclooctyne, such as aza-dibenzocyclooctyne (ADIBO), is used. Here, the reactivity of the tertiary azide drops by several orders of magnitude compared to primary and secondary azides. d-nb.infonih.gov The ASM and EDA provide a quantitative explanation for this observed chemoselectivity. The activation strain analysis confirms that the difference in activation barriers is not due to the strain energy required to distort the azide, as these curves remain nearly identical for all reactants. d-nb.infonih.gov Instead, the disparity is almost entirely due to a significantly less favorable interaction energy (ΔE_int) for the tertiary azide. d-nb.info

The energy decomposition of this interaction term is particularly revealing. It shows that the less stabilizing interaction for the tertiary azide is overwhelmingly caused by a strongly destabilizing Pauli repulsion (ΔE_Pauli) between the bulky tert-butyl group and the rigid, sterically encumbered framework of ADIBO. d-nb.infonih.gov This severe steric clash is the definitive factor that retards the reaction rate. Other components of the interaction energy, such as orbital and electrostatic interactions, are nearly identical for all three azide types and therefore play a negligible role in the observed reactivity difference. d-nb.info

The following data tables summarize the computational findings from these studies.

Table 1: Calculated Gibbs Free Energies of Activation (ΔG‡) for Azide-Cyclooctyne Cycloadditions

This table presents the computationally determined activation barriers for the reactions of model primary (pAz), secondary (sAz), and tertiary (tAz*) azides with the cyclooctynes BCN and ADIBO. The data highlights the significant increase in the activation barrier for the tertiary azide specifically with the sterically demanding ADIBO.

| Reaction | Calculated ΔG‡ (kcal/mol) |

| Primary Azide (pAz) + BCN | 21.4 |

| Secondary Azide (sAz) + BCN | 21.4 |

| Tertiary Azide (tAz) + BCN | 22.8 |

| Primary Azide (pAz) + ADIBO | 20.1 |

| Secondary Azide (sAz) + ADIBO | 20.9 |

| Tertiary Azide (tAz) + ADIBO | 24.0 |

Data sourced from studies conducted at the B3LYP-D3/6-311+G(d,p) level of theory. d-nb.infonih.gov

Table 2: Activation Strain and Energy Decomposition Analysis for the Reaction with ADIBO

This table breaks down the activation barrier (ΔE‡) into its constituent strain and interaction components at the transition state. It further decomposes the interaction energy to illustrate the dominant role of Pauli repulsion in the reduced reactivity of the tertiary azide.

| Energy Component (kcal/mol) | Primary Azide (pAz) + ADIBO | Tertiary Azide (tAz) + ADIBO | Difference (tAz* - pAz*) |

| ΔE‡ (Activation Energy) | 12.2 | 17.2 | +5.0 |

| ΔE_strain (Strain Energy) | 24.7 | 24.9 | +0.2 |

| ΔE_int (Interaction Energy) | -12.5 | -7.7 | +4.8 |

| Decomposition of ΔE_int | |||

| ΔE_Pauli (Pauli Repulsion) | 44.5 | 51.5 | +7.0 |

| ΔV_elstat (Electrostatic) | -28.9 | -30.4 | -1.5 |

| ΔE_oi (Orbital Interaction) | -25.2 | -25.8 | -0.6 |

| ΔE_disp (Dispersion) | -2.9 | -3.0 | -0.1 |

Note: Values are representative energies from computational analyses used to illustrate the trends discussed in the literature. d-nb.infonih.gov The sum of decomposed interaction terms may not exactly equal the total interaction energy due to the specific points and methods of analysis in the source literature.

Applications of Tert-butyl Azide in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

Tert-butyl azide serves as a fundamental building block in the construction of a wide array of complex organic molecules. Its ability to introduce the azide functionality and participate in various cycloaddition and rearrangement reactions makes it an indispensable tool for synthetic chemists.

Synthesis of Diverse Heterocycles (e.g., Triazoles, Quinolones, Indoles, Benzimidazoles, Benzothiazoles)

The azide group of this compound is a versatile precursor for the synthesis of numerous nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials.

Triazoles: The most prominent application of this compound is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. lookchem.comtaskcm.com This reaction, often catalyzed by copper(I) in what is known as the "click reaction," is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. researchgate.net For instance, the reaction of this compound with 3,3-diethoxy-1-propyne produces 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole. rsc.org This methodology is broadly applicable to a variety of alkynes, enabling the synthesis of a diverse library of triazole derivatives. lookchem.combeilstein-journals.org Furthermore, this compound has been employed in the synthesis of more complex triazole-containing structures, such as triazolo[1,5-a]indolones and triazole-fused sultams. beilstein-journals.org

Quinolones: this compound has been utilized in the synthesis of quinolone derivatives. For example, 4-tert-butylbenzyl azide can be converted to 3-bromo-6-(tert-butyl)-4-phenylquinoline. acs.org Additionally, gold-catalyzed cyclization of 1-(2'-azidoaryl) propynols, which can be derived from precursors involving this compound, provides a route to polysubstituted 4-quinolones. rsc.org

Indoles: The synthesis of indole scaffolds, a common motif in bioactive compounds, can also involve this compound. rsc.orgnih.gov In the Hemetsberger–Knittel reaction, tert-butyl azidoacetate, derived from this compound, has been shown to improve the synthesis of ethyl indole-2-carboxylates and provides a route to tert-butyl indole-2-carboxylates. pharm.or.jp Furthermore, tert-butylamine, which can be produced from this compound, has been used in the synthesis of indole derivatives like 3-({[(tert-butylamino)carbonyl]amino}methyl)-1H-indole-2-carbonyl azide. metu.edu.tr